1-(4-(4-Fluorophenoxy)phenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Fluorophenoxy)phenyl)thiourea is an organosulfur compound with the molecular formula C13H11FN2OS and a molecular weight of 262.30 g/mol . This compound is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a fluorophenoxy group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(4-(4-Fluorophenoxy)phenyl)thiourea typically involves the reaction of 4-fluorophenol with 4-aminophenylthiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(4-(4-Fluorophenoxy)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Fluorophenoxy)phenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Fluorophenoxy)phenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-(4-Fluorophenoxy)phenyl)thiourea can be compared with other similar compounds, such as:
- 1-(4-(4-Chlorophenoxy)phenyl)thiourea
- 1-(3-Chloro-4-fluorophenyl)thiourea
- 1-(4-(p-Tolyloxy)phenyl)thiourea
- N-[4-(2-Thienylcarbonyl)phenyl]thiourea
- N-(3,4-Dichlorophenyl)thiourea
These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties
Eigenschaften
Molekularformel |
C13H11FN2OS |
---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
[4-(4-fluorophenoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H11FN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18) |
InChI-Schlüssel |
YXACAIZGRBCOGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.